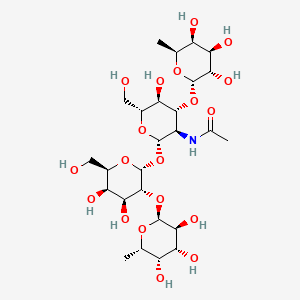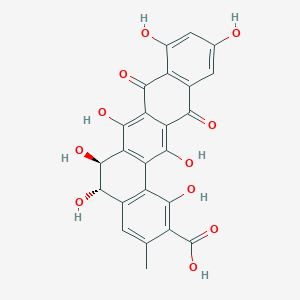
11-O-Demethylpradinone II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-O-Demethylpradinone II is a member of tetracenes and a member of p-quinones.
Aplicaciones Científicas De Investigación
Biosynthetic Pathway Analysis : Research has shown that "11-O-Demethylpradinone II" is involved in the biosynthetic pathways of certain antibiotics. Saitoh et al. (1995) investigated the biosynthesis of pradimicin S and found that "11-O-Demethylpradinone II" is converted to pradimicin S, outlining a potential biosynthetic pathway for these antibiotics (Saitoh et al., 1995).
Antibiotic Biosynthesis : Kakinuma et al. (1993) further explored the biosynthesis of the pradimicin-benanomicin family of antibiotics. Their study revealed that "11-O-Demethylpradinone II" plays a role in this process, suggesting its importance in the natural production of these compounds (Kakinuma et al., 1993).
Metabolite Structure Determination : Tsuno et al. (1993) isolated various metabolites produced by mutants derived from a high pradimicins producer. Among these metabolites were novel analogs of the pradimicin A aglycone, including "11-O-Demethylpradinone II". This study contributes to understanding the structural diversity and formation of these compounds (Tsuno et al., 1993).
Demethylases in Plant Metabolism : Hagel and Facchini (2010) discussed the role of demethylases, including those involved in O-demethylation like "11-O-Demethylpradinone II", in various biological processes. This study highlights the significance of these enzymes in specialized plant metabolism and other biological systems (Hagel & Facchini, 2010).
DNA Demethylation Mechanisms : Ito et al. (2011) provided evidence for a route for DNA demethylation in animals, which could be related to processes involving compounds like "11-O-Demethylpradinone II". Their study identified cytosine derivatives in genomic DNA as products of Tet proteins, suggesting a potential link with demethylation processes (Ito et al., 2011).
Propiedades
Nombre del producto |
11-O-Demethylpradinone II |
|---|---|
Fórmula molecular |
C24H16O11 |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
(5S,6S)-1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O11/c1-5-2-7-12(19(29)10(5)24(34)35)13-14(23(33)18(7)28)22(32)16-15(21(13)31)17(27)8-3-6(25)4-9(26)11(8)20(16)30/h2-4,18,23,25-26,28-29,31-33H,1H3,(H,34,35)/t18-,23-/m0/s1 |
Clave InChI |
WPQNJCYILUYTQH-MBSDFSHPSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



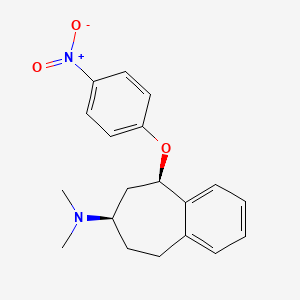
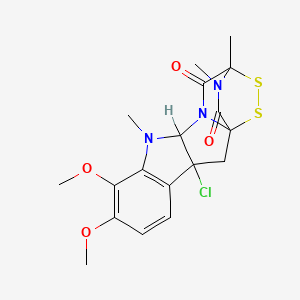
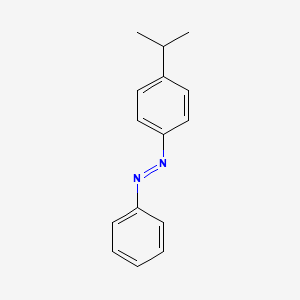
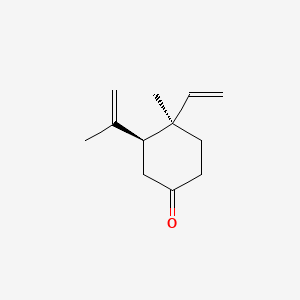
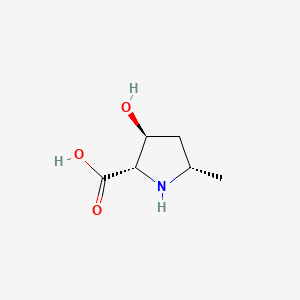
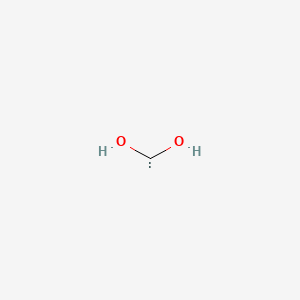
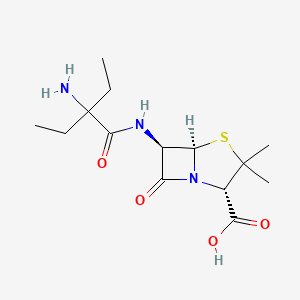
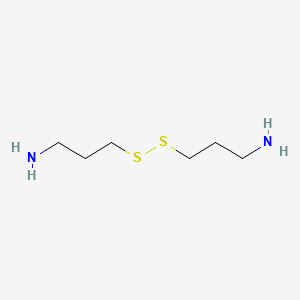
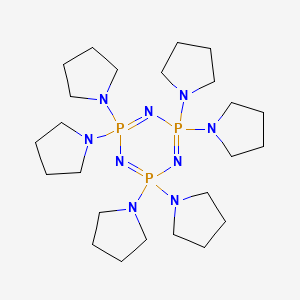
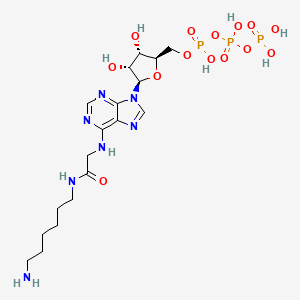
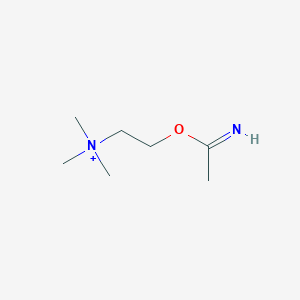
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
